2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol
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Overview
Description
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol is an organic compound with a complex structure that includes a cyano group, an ethoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(4-methoxy-2-methylphenyl)phenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Cyano-5-(4-ethoxyphenyl)phenol: Lacks the methyl group on the phenyl ring.
2-Cyano-5-(4-ethoxy-2-methylphenyl)aniline: Contains an aniline group instead of a phenol group.
Uniqueness
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol is unique due to the presence of both the ethoxy and cyano groups, which can influence its reactivity and interactions in various chemical and biological contexts. The combination of these functional groups makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-3-19-14-6-7-15(11(2)8-14)12-4-5-13(10-17)16(18)9-12/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQMRHCZJSDULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684849 |
Source
|
Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-76-7 |
Source
|
Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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